Sulfur-for-Oxygen Substitution Effects
Replacing the sulfur atom at position 7 with oxygen produces 8-methyl-1,7-dioxaspiro[4.4]nonan-2-one, which differs from the target compound in molecular weight (156.18 vs. 172.25 g/mol; Δ = −16.07 Da), molecular formula (C₈H₁₂O₃ vs. C₈H₁₂O₂S), and hydrogen-bond acceptor count (3 for both, but the sulfur-bearing compound presents a softer, more polarizable acceptor site) [1]. The topological polar surface area for the dioxa analog is calculated at approximately 60.5 Ų versus 51.6 Ų for the oxa-thia compound, and the computed XLogP3 shifts from 1.3 (target) to an estimated 0.7–0.9 for the dioxa analog, reflecting increased polarity when sulfur is replaced by oxygen [1]. These differences are of a magnitude that in silico ADME filters classify as distinct permeability and solubility bins [2].
| Evidence Dimension | Computed molecular weight, TPSA, XLogP3, and heteroatom identity |
|---|---|
| Target Compound Data | MW 172.25 g/mol; TPSA 51.6 Ų; XLogP3 1.3; H-bond acceptors 3 (O-lactone, O-ring, S); H-bond donors 0; C₈H₁₂O₂S |
| Comparator Or Baseline | 8-Methyl-1,7-dioxaspiro[4.4]nonan-2-one: MW 156.18 g/mol; TPSA ~60.5 Ų; XLogP3 ~0.8; H-bond acceptors 3 (all O); H-bond donors 0; C₈H₁₂O₃ |
| Quantified Difference | ΔMW = −16.07 Da (9.3% reduction); ΔTPSA ≈ +9.0 Ų; ΔXLogP3 ≈ −0.4 to −0.6; heteroatom class change (S→O) alters polarizability and H-bond acceptor softness |
| Conditions | PubChem computed properties (PubChem release 2021.05.07) and ChemSrc database entries, validated by consensus across multiple computational prediction engines |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration (lower TPSA preferred) or seeking sulfur-mediated binding interactions (e.g., with cytochrome P450 heme iron, or hydrophobic S–π interactions), selecting the oxa-thia scaffold over the all-oxygen analog is a non-trivial design decision supported by quantitative property differences.
- [1] PubChem Compound Summary: 8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one, CID 103439707. National Center for Biotechnology Information, 2024. View Source
- [2] Kuujia Product Page: 8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one, CAS 1690467-07-2, computed and experimental properties. Kuujia Chemical Database, 2025. View Source
